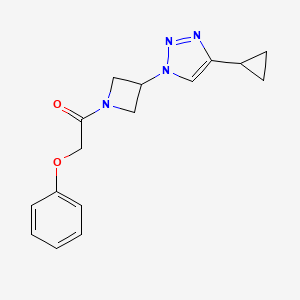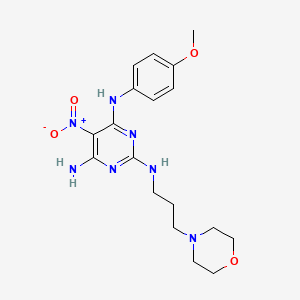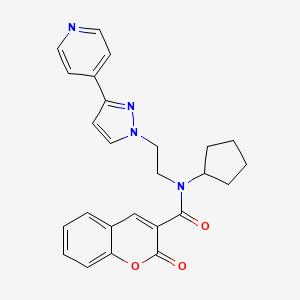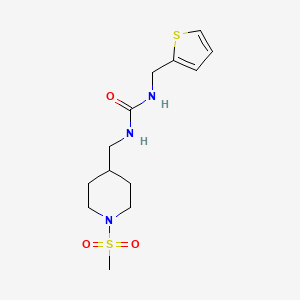
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone involves the inhibition of certain enzymes and receptors in the body. This compound has been found to interact with various proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to modulate the immune system and regulate cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone has several advantages for lab experiments, including its high purity and stability. However, this compound also has certain limitations, such as its low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone. One potential area of research is the development of new synthetic methods for this compound, which could improve its availability and purity. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with various proteins and enzymes.
Méthodes De Synthèse
The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone involves the reaction of 4-cyclopropyl-1H-1,2,3-triazole with azetidine-1-carboxylic acid, followed by the addition of 2-phenoxyethanol. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biotechnology.
Propriétés
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(11-22-14-4-2-1-3-5-14)19-8-13(9-19)20-10-15(17-18-20)12-6-7-12/h1-5,10,12-13H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANWELUPHTRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)

![3-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2792239.png)



![2-chloro-3-[3-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]-8-methylquinoline](/img/structure/B2792246.png)
![2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)


![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)